Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound with a unique structure that includes a purine-imidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted purine derivative and an imidazole compound in the presence of a strong acid catalyst can yield the desired product. The reaction conditions often require refluxing in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine-imidazole ring system.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
Isoindole-1,3-dione Derivatives: These compounds have a similar fused ring system but differ in their specific substituents and applications.
Uniqueness
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate is unique due to its specific purine-imidazole fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-12(2)24-15-16(20-18(24)23(11)13-8-6-5-7-9-13)21(3)19(27)22(17(15)26)10-14(25)28-4/h5-9H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSZLVAKHYGYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.